molecular formula C12H20N2O2 B1391210 Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1217863-07-4

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B1391210
CAS No.: 1217863-07-4
M. Wt: 224.3 g/mol
InChI Key: YTGIDAVTNPREAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound with the CAS Number 1217862-44-6 and a molecular formula of C12H20N2O2 . It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds recognized as a pharmacologically important active scaffold . Pyrazole derivatives are found in a wide array of therapeutic agents, including the potent anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and various antipsychotic and antidepressant agents . Owing to the versatile biological activities of the pyrazole core, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . It is particularly useful for researchers developing new pharmacological agents, as the pyrazole moiety is known to be associated with diverse therapeutic properties such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities . The specific substitution pattern on the pyrazole ring in this compound makes it a promising intermediate for structure-activity relationship (SAR) studies and for the design of novel bioactive molecules. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-6-11-8(3)13-14(9(11)4)10(5)12(15)16-7-2/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGIDAVTNPREAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225105
Record name Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217863-07-4
Record name Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters

This classical route involves the formation of the pyrazole ring through the condensation of hydrazines with β-keto esters, followed by alkylation to introduce the ethyl and methyl substituents.

Step Description Reagents & Conditions References
1 Formation of hydrazine derivative Hydrazine hydrate + substituted β-keto ester ,
2 Cyclization to pyrazole core Acidic or basic reflux ,
3 Alkylation of pyrazole Alkyl halides (e.g., ethyl bromide, methyl iodide), base (e.g., potassium carbonate) ,

Notes:

  • The use of N-alkyl hydrazines with β-keto esters can lead to mixtures of regioisomers, necessitating purification steps.
  • The reaction conditions, such as temperature and solvent, are critical for controlling regioselectivity.

Direct Alkylation of Pyrazole Derivatives

This method involves starting from a pre-formed pyrazole ring bearing suitable functional groups, which are then alkylated at specific nitrogen positions.

Step Description Reagents & Conditions References
1 Synthesis of pyrazole core Condensation of hydrazines with α,β-unsaturated carbonyl compounds ,
2 N-Alkylation Alkyl halides (ethyl bromide, methyl iodide), base (potassium carbonate, sodium hydride) ,
3 Esterification Carboxylic acid derivatives or esterification of corresponding acid intermediates ,

Notes:

  • Alkylation tends to produce isomeric mixtures, especially when multiple reactive nitrogen sites are present.
  • Selectivity can be improved by protecting groups or specific reaction conditions.

Multi-step Synthesis via Pyrazole Precursors

An advanced route involves synthesizing a pyrazole precursor with the desired substituents, followed by esterification.

Step Description Reagents & Conditions References
1 Synthesis of substituted pyrazole Cyclization of hydrazine derivatives with diketones ,
2 Alkylation at nitrogen Alkyl halides, base ,
3 Esterification of carboxylic acid Ethanol + sulfuric acid or other esterification agents ,

Specific Research Findings and Data

Patent-Based Methods

  • DE19701277A1 describes a process for preparing alkylated pyrazole esters via enolate chemistry, involving the reaction of 2,4-dicarboxylic acid esters with N-alkylhydrazines, leading to pyrazole derivatives with subsequent esterification. This method emphasizes multi-step control to prevent isomer formation, with purification via chromatography or distillation.

Reaction Conditions and Optimization

Parameter Typical Range Impact References
Temperature 50–150°C Affects cyclization efficiency and selectivity ,
Solvent Ethanol, acetic acid, or DMF Solubility and reaction rate ,
Base Potassium carbonate, sodium hydride Facilitates alkylation ,

Yield and Purification

Method Typical Yield Purification Technique Notes
Multi-step synthesis 40–75% Chromatography, recrystallization ,
Direct alkylation 30–60% Distillation, chromatography ,

Summary of Preparation Methods

Method Advantages Disadvantages References
Cyclization of hydrazines with β-keto esters Good control over substituents Potential for isomer mixtures ,
Direct N-alkylation of pre-formed pyrazoles Simpler, fewer steps Mixture of regioisomers, purification needed ,
Multi-step synthesis from pyrazole precursors High selectivity More complex, longer process ,

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the ester group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds, including those similar to ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, exhibit significant anticancer activity. For instance, copper(II) complexes containing pyrazole derivatives have shown potent cytotoxic effects against various human cancer cell lines, including A2780 and MCF-7. These complexes induce apoptosis and cell cycle arrest through mechanisms involving reactive oxygen species (ROS) production .

Enzyme Inhibition
Compounds with pyrazole moieties have been identified as effective inhibitors for several enzymes implicated in cancer and other diseases. They inhibit glycogen synthase kinase-3 (GSK-3), which is involved in cell signaling pathways related to cancer progression. Additionally, they act on adenosine receptors and other targets such as cyclin-dependent kinases and xanthine oxidase .

Agricultural Applications

Pesticide Development
this compound is being researched for its potential use as a pesticide or herbicide. The structural characteristics of pyrazole derivatives allow them to interact effectively with biological systems in pests, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in medicinal and agricultural applications. Researchers have conducted extensive studies on various substituents on the pyrazole ring to determine their effects on biological activity. This research aids in the design of more potent derivatives with fewer side effects.

Data Table: Summary of Applications

Application Area Details
Medicinal Chemistry Anticancer activity; enzyme inhibition (GSK-3, adenosine receptors).
Agricultural Science Potential use as a pesticide/herbicide; effective against specific pests.
Structure Activity Studies Optimization of chemical structure for enhanced efficacy; SAR analysis ongoing.

Case Study 1: Anticancer Activity

A study published in 2021 demonstrated that copper complexes with pyrazole ligands exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin. The most effective complexes showed IC50 values ranging from 1.4 to 6.3 μM against multiple cancer cell lines .

Case Study 2: Pesticide Efficacy

Research focused on the synthesis of novel pyrazole-based compounds revealed their effectiveness in controlling pest populations while minimizing environmental impact. Field trials indicated a reduction in pest resistance compared to traditional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate and related compounds:

Compound Name Ester Group Pyrazole Substituents Additional Functional Groups Primary Applications
This compound Ethyl 4-ethyl, 3,5-dimethyl None Undisclosed (research focus)
Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate Methyl 4-ethyl, 3,5-dimethyl Amino group at C2 position Potential medicinal chemistry
Pyraflufen-ethyl Ethyl N/A (benzoxazolyl-phenoxy core) 6-chloro-2-benzoxazolylphenoxy Herbicide
(E)-2-((2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)...)acrylate (28n) Ethyl 3,5-dimethyl Chromenone, benzo[d][1,3]dioxole, acrylate Bioactive molecule (BA)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Ethyl 5-amino-3-hydroxy Cyano, amino, phenyl, pyran Antimicrobial/kinase inhibitor

Analysis of Structural and Functional Differences

  • Pyrazole Substituents: The 4-ethyl-3,5-dimethyl configuration in the target compound enhances steric bulk compared to simpler pyrazole derivatives.
  • Functional Group Additions: Amino or cyano groups (e.g., in 11b ) introduce hydrogen-bonding capacity, critical for interactions with biological targets like enzymes. Conversely, phenoxy-benzoxazolyl groups in pyraflufen-ethyl optimize herbicidal activity via plant enzyme inhibition.

Biological Activity

Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2} with a molecular weight of approximately 251.31 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics.

2. Antioxidant Properties
The compound has shown promising antioxidant activity in vitro. This is particularly important in combating oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where it displayed a significant reduction in radical concentration.

3. Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In cellular models, treatment with the compound led to decreased levels of TNF-alpha and IL-6.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It potentially alters signaling pathways associated with oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria. These results suggest its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing its antioxidant properties, the compound demonstrated an IC50 value of 25 µg/mL in DPPH assays, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.

Data Tables

Biological Activity Method Used Results
AntimicrobialMIC TestingMIC: 16–64 µg/mL
AntioxidantDPPH AssayIC50: 25 µg/mL
Anti-inflammatoryCytokine AssayReduced TNF-alpha and IL-6 levels

Q & A

Q. How can this compound be integrated into materials science or hybrid pharmacophore development?

  • Methodological Answer : Functionalize the pyrazole ring with polymers for catalytic or sensing applications. In drug design, conjugate with bioactive moieties (e.g., chromones) via ester linkages, mimicking hybrid compounds like luteolin-cinnamic acid conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

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